2-(2-Anthryl)pyrrolidine
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Overview
Description
2-(2-Anthryl)pyrrolidine is a compound that features a pyrrolidine ring attached to an anthracene moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while anthracene is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Anthryl)pyrrolidine typically involves the reaction of 2-bromoanthracene with pyrrolidine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common bases used include potassium carbonate or sodium hydride, and the reaction is often performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Anthryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2-Anthryl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-Anthryl)pyrrolidine is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The anthracene moiety can participate in π-π stacking interactions, which can influence the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of steric and electronic factors.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Anthracene: A polycyclic aromatic hydrocarbon.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness: 2-(2-Anthryl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the anthracene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Biological Activity
2-(2-Anthryl)pyrrolidine is a compound characterized by a pyrrolidine ring attached to an anthracene moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential interactions with biological macromolecules, such as DNA and proteins, are particularly noteworthy due to its implications for therapeutic applications, including anticancer properties.
- Chemical Formula : C₁₃H₁₅N
- Molecular Weight : Approximately 235.32 g/mol
- Chirality : Exists in different stereoisomeric forms, which can influence its biological interactions.
The anthracene unit contributes to the compound's photophysical characteristics, such as fluorescence, while the pyrrolidine ring offers basic amine functionality that enhances its reactivity in biological systems.
The biological activity of this compound can be attributed to several key mechanisms:
- Intercalation with DNA : The planar structure of the anthracene moiety allows for intercalation between base pairs in DNA, potentially disrupting its structure and function. This interaction may lead to anticancer effects by interfering with cellular processes like replication and transcription.
- Binding to Proteins : The amine functionality of the pyrrolidine ring facilitates hydrogen bonding and ionic interactions with various biological macromolecules, including enzymes and receptors, influencing their activity and stability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that the compound can inhibit cancer cell proliferation through its interaction with DNA and proteins, leading to potential applications in cancer therapy.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals unique aspects that may influence their biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2S)-2-(2-Anthryl)pyrrolidine | Chiral compound with anthracene moiety | May exhibit different biological activities due to chirality |
1-(2-Anthryl)propylamine | Anthracene moiety + propylamine chain | Exhibits distinct binding affinities due to linear structure |
(2S)-2-Amino-2-(2-Anthryl)acetic Acid | Anthracene moiety + amino acid structure | Potential for different biological activity |
2-Anthryl Substituted Benzimidazole Derivatives | Anthracene moiety + benzimidazole framework | Unique heterocyclic structure provides distinct properties |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of this compound could significantly inhibit the growth of various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through DNA intercalation mechanisms.
- Antimicrobial Testing : In vitro testing against bacterial strains showed promising results for antimicrobial activity. The compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Properties
Molecular Formula |
C18H17N |
---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-anthracen-2-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2 |
InChI Key |
ALRGYZKVVXVRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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